![molecular formula C6H5BN2O3 B1277327 Ácido benzo[c][1,2,5]oxadiazol-5-ilborónico CAS No. 426268-09-9](/img/structure/B1277327.png)

Ácido benzo[c][1,2,5]oxadiazol-5-ilborónico

Descripción general

Descripción

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is a useful research compound. Its molecular formula is C6H5BN2O3 and its molecular weight is 163.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

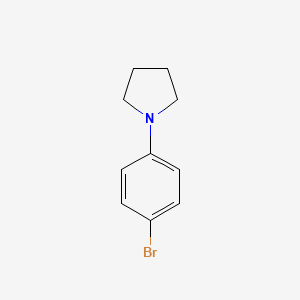

Los derivados del ácido benzo[c][1,2,5]oxadiazol-5-ilborónico se han estudiado por su potencial como agentes anticancerígenos. Específicamente, se han diseñado y sintetizado como inhibidores de PD-L1, una proteína que desempeña un papel importante en la supresión del sistema inmunitario durante eventos particulares como el embarazo, los aloinjertos de tejidos y las enfermedades autoinmunitarias. El compuesto L7, un derivado del ácido benzo[c][1,2,5]oxadiazol-5-ilborónico, exhibió un valor de IC50 de 1.8 nM en un ensayo de fluorescencia resuelta en el tiempo homogénea (HTRF), lo que fue 20 veces más potente que el compuesto principal BMS-1016 .

Síntesis orgánica

Este compuesto se puede utilizar en reacciones de síntesis orgánica como borilación de Miyaura y reacciones de acoplamiento de Suzuki. Estas reacciones son fundamentales en el campo de la química orgánica para construir enlaces carbono-carbono y se utilizan ampliamente en la síntesis de moléculas orgánicas complejas .

Desarrollo de agentes terapéuticos basados en boro

Los investigadores se han centrado en el desarrollo de heterociclos basados en boro como posibles agentes terapéuticos. Se ha informado que nuevas series de benzo[c][1,2,5]oxadiazoles basados en boro se dirigen a la hipoxia tumoral, que es una condición que ocurre cuando hay una deficiencia en la cantidad de oxígeno que llega a los tejidos .

Estudios ópticos y electroquímicos

Los derivados del ácido benzo[c][1,2,5]oxadiazol-5-ilborónico también se han estudiado por sus propiedades ópticas y electroquímicas. Estos estudios son importantes para comprender cómo se pueden utilizar estos compuestos en diversas aplicaciones como diodos emisores de luz (LED), células solares y sensores .

Mecanismo De Acción

Target of Action

Benzoxadiazoles are known to possess potent pharmacological activities , suggesting that they interact with biological targets to exert their effects.

Mode of Action

Benzoxadiazoles and benzothiadiazoles are known to display promising anticancer activity

Biochemical Pathways

The presence of an intramolecular charge transfer mechanism during light absorption has been noted for similar compounds , suggesting that they may influence pathways involving light absorption and electron transfer.

Result of Action

It has been suggested that similar compounds may have significant in vivo antitumor effects, potentially through promoting antitumor immunity .

Análisis Bioquímico

Biochemical Properties

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid plays a crucial role in biochemical reactions, particularly in the context of hypoxia inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to target hypoxia-inducing factor-1 (HIF-1), a key player in promoting angiogenesis, cancer cell division, and cell survival under low oxygen conditions . The interaction between Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid and HIF-1 involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing hypoxia-induced cellular responses.

Cellular Effects

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those related to hypoxia and oxidative stress. Additionally, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid affects gene expression by downregulating genes associated with cell survival and upregulating those involved in cell death .

Molecular Mechanism

The molecular mechanism of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid involves its binding interactions with biomolecules, particularly enzymes like HIF-1. By binding to the active site of HIF-1, it inhibits the enzyme’s activity, leading to a decrease in hypoxia-induced gene expression. This inhibition results in reduced angiogenesis and tumor growth. Additionally, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid may also interact with other proteins involved in cellular stress responses, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid maintains its inhibitory effects on HIF-1 and other target proteins, leading to sustained reductions in hypoxia-induced cellular responses .

Dosage Effects in Animal Models

The effects of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity and oxidative stress, have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .

Metabolic Pathways

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is involved in several metabolic pathways, particularly those related to hypoxia and oxidative stress. It interacts with enzymes such as HIF-1 and other proteins involved in cellular stress responses. These interactions lead to changes in metabolic flux and metabolite levels, contributing to the compound’s overall anticancer effects .

Transport and Distribution

Within cells and tissues, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This targeted distribution enhances the compound’s efficacy by ensuring that it reaches its intended sites of action, such as the hypoxic regions of tumors .

Subcellular Localization

The subcellular localization of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid to effectively inhibit HIF-1 and other target proteins, thereby exerting its anticancer effects .

Propiedades

IUPAC Name |

2,1,3-benzoxadiazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMBQMSEFLESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NON=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405428 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426268-09-9 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

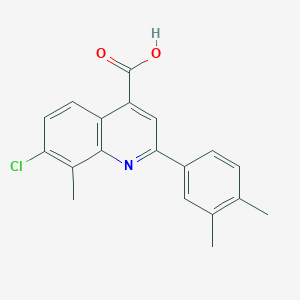

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)